Compound Description: S,S,R-5 is a stereopure chiral compound synthesized and evaluated as a multi-target antidiabetic agent []. It exhibited promising in vitro activity against α-glucosidase, α-amylase, PTP1B, and DPPH targets.
Relevance: Although not directly similar in structure, S,S,R-5 shares the presence of a trifluoromethylphenyl moiety with 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione. Additionally, both compounds demonstrate biological activity, albeit in different therapeutic areas.
Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It was developed by optimizing a thieno[2,3-d]pyrimidine-2,4-dione scaffold to improve in vivo GnRH antagonistic activity and reduce cytochrome P450 (CYP) inhibitory activity [].
Relevance: While belonging to a different chemical class, TAK-385 highlights the importance of optimizing specific structural moieties for desired pharmacological properties. Similar to the development of TAK-385, modifications to the structure of 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could lead to compounds with improved potency and selectivity profiles.
Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. Structural studies revealed that it possesses significant rigidity along its backbone while maintaining flexibility around specific bonds. This conformational preference contributes to its binding affinity and interaction with key residues within the CB1 receptor binding site [].
Relevance: Taranabant's structure highlights the importance of conformational analysis in drug design. Similar to Taranabant, understanding the conformational preferences of 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could provide valuable insights for optimizing its interactions with target proteins and improving its pharmacological profile.
Compound Description: These compounds represent a series of twelve novel 1,5-benzothiazepine derivatives synthesized to explore their potential biological activities, particularly antimicrobial properties []. The study explored the impact of various substituents on the benzothiazepine core structure.
Relevance: Although not directly related to the target compound's structure, this research exemplifies the exploration of chemical space around a core scaffold. Similar to the systematic modifications made to the benzothiazepines, exploring structural variations around the pyrazine-2,3-dione core of 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could lead to derivatives with enhanced pharmacological profiles or reveal new biological activities.
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It was discovered through a structure-based drug design approach targeting the human PERK crystal structure [].
Relevance: Similar to GSK2606414, understanding the three-dimensional structure and potential binding interactions of 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione with its biological targets could facilitate the design of more potent and selective analogs.
Compound Description: Compound-A is a potent and selective inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6). It demonstrated efficacy in both in vitro and in vivo assays, highlighting its potential as a pharmacological tool for studying ELOVL6 and its role in metabolic disorders [].
Relevance: The discovery of Compound-A as a potent ELOVL6 inhibitor showcases the identification of bioactive compounds with specific target selectivity. This highlights the possibility of discovering novel biological targets and therapeutic applications for 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione through further research and pharmacological profiling.
Compound Description: Compound 20 represents a lead compound from a series of pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors. Developed as a potential treatment for cognitive impairment, it robustly increased 3′,5′-cyclic guanosine monophosphate (cGMP) levels in rat brains and attenuated MK-801-induced episodic memory deficits [].
Relevance: While having a distinct structure from the target compound, Compound 20's development underscores the significance of optimizing potency, selectivity, and pharmacokinetic properties within a chemical series. Applying similar medicinal chemistry strategies to 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could potentially lead to derivatives with improved drug-like properties and therapeutic potential.
3-(Phenylcarbamoyl)-pyrazine-2-carboxylic acids
Compound Description: This series of compounds was designed as lipophilic analogs of pyrazinoic acid, the active form of the antitubercular drug pyrazinamide. Several derivatives exhibited potent antimycobacterial activity, with 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) demonstrating significant activity against Mycobacterium tuberculosis H37Rv [].
Relevance: This research emphasizes the potential of modifying existing drugs to develop new therapeutic agents. Similar to the strategy used for designing 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids, structural modifications to 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could be explored to enhance its existing properties or discover new biological activities.
Compound Description: SR141716A is a well-known cannabinoid CB1 receptor antagonist. It has been used extensively in research to investigate the role of the CB1 receptor in various physiological and pathological processes, including pain, anxiety, and addiction [, ].
Relevance: While SR141716A does not share significant structural similarity with the target compound, it emphasizes the importance of pharmacological tools for studying receptor systems. Developing selective ligands or modulators for receptors that interact with 1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione could be valuable for understanding its mechanism of action and therapeutic potential. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.